3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an aniline moiety, which is a benzene ring with an amino group attached . The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 3-methylaniline with 5-methyl-2-thiophenemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene ring and the aniline moiety can interact with enzymes and receptors, leading to various biological effects . For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can be compared with other similar compounds, such as:
3-methyl-N-[(5-methylthiophen-2-yl)methyl]benzamide: This compound has a benzamide group instead of an aniline moiety, which may result in different chemical and biological properties.
3-methyl-N-[(5-methylthiophen-2-yl)methyl]phenol: The presence of a phenol group instead of an aniline moiety can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H15NS |
---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-4-3-5-12(8-10)14-9-13-7-6-11(2)15-13/h3-8,14H,9H2,1-2H3 |
InChI-Schlüssel |
MQCCHLCJUWRGTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.